molecular formula C20H24N2OS B11640239 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B11640239
M. Wt: 340.5 g/mol
InChI Key: BUEZSTLUXDHGFB-UHFFFAOYSA-N
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Description

3-ETHYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spirocyclic structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both ethyl and ethylsulfanyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyclopentanone, ethylamine, and a sulfur-containing reagent under acidic or basic conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

3-ETHYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

3-ethyl-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C20H24N2OS/c1-3-22-18(23)16-17(21-19(22)24-4-2)15-10-6-5-9-14(15)13-20(16)11-7-8-12-20/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3

InChI Key

BUEZSTLUXDHGFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC

Origin of Product

United States

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